

# Dibenzylideneacetone (DBA): A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: *Dibenzylideneacetone*

Cat. No.: *B7820648*

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## Introduction

**Dibenzylideneacetone** (DBA), systematically known as (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pivotal organic compound that serves as a cornerstone in both academic research and industrial applications. First prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède, its synthesis via the Claisen-Schmidt condensation has become a classic and instructive example of carbon-carbon bond formation.[1][2] This guide provides an in-depth exploration of **dibenzylideneacetone**, from its fundamental chemical identity and synthesis to its diverse applications in organometallic chemistry and drug development, tailored for researchers, scientists, and professionals in the field.

## Core Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The most stable and commonly synthesized isomer is trans,trans-**dibenzylideneacetone**.

Identifier	Value	Source(s)
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O	[3][4][5]
Molecular Weight	234.29 g/mol	[3][4][5]
CAS Number	538-58-9 (general)	[4][6]
35225-79-7 (trans,trans isomer)	[5][7]	
IUPAC Name	(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one	[5]
Synonyms	Dibenzalacetone, Distyryl ketone	[5][6]

## Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation

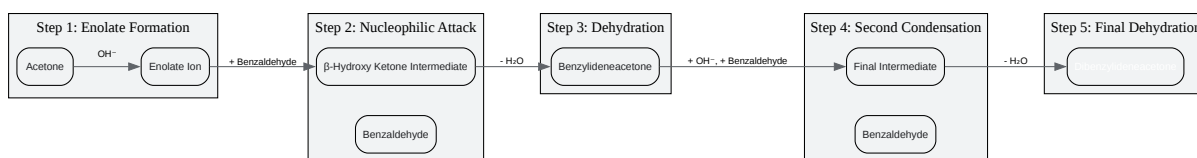
The synthesis of **dibenzylideneacetone** is a prime example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[6][8] This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (acetone).[6][8] A key advantage of this reaction is that benzaldehyde lacks  $\alpha$ -hydrogens, preventing self-condensation.[6] Acetone, with its enolizable  $\alpha$ -hydrogens, serves as the nucleophile.[6] The reaction proceeds with one mole of acetone reacting with two moles of benzaldehyde.[9]

## Reaction Mechanism

The Claisen-Schmidt condensation for the synthesis of **dibenzylideneacetone** unfolds through the following key steps:

- **Enolate Formation:** The reaction is initiated by the deprotonation of an  $\alpha$ -hydrogen from acetone by a base, typically sodium hydroxide, to form a resonance-stabilized enolate ion.[6]
- **Nucleophilic Attack:** The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a  $\beta$ -hydroxy ketone intermediate.[6]

- Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone (an  $\alpha,\beta$ -unsaturated ketone). The formation of a stable conjugated system drives this step.[5]
- Second Condensation: The resulting benzylideneacetone still possesses acidic  $\alpha$ -hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.[6]
- Final Dehydration: A subsequent dehydration step yields the final product, **dibenzylideneacetone**. [6]



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Caption: Mechanism of the Claisen-Schmidt condensation for **dibenzylideneacetone** synthesis.

## Experimental Protocol: Synthesis and Purification

This protocol provides a representative procedure for the synthesis of **dibenzylideneacetone**.

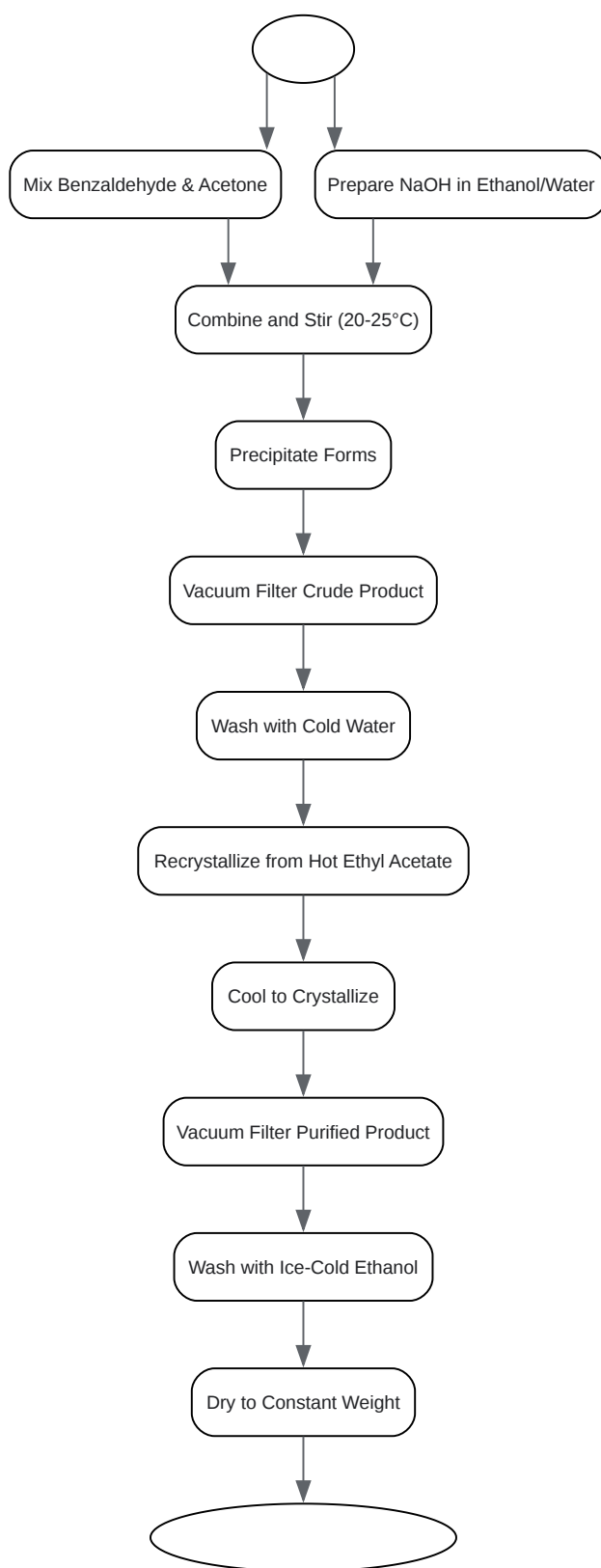
Materials:

- Benzaldehyde
- Acetone
- Sodium Hydroxide (NaOH)

- Ethanol (95%)
- Ethyl Acetate (for recrystallization)
- Distilled water

#### Procedure:

- Preparation of the Base Solution: In a flask, dissolve sodium hydroxide in a mixture of water and ethanol. Cool this solution in an ice bath to a temperature between 20-25°C.[10][11]
- Preparation of the Reagent Mixture: In a separate container, mix benzaldehyde and acetone. [10]
- Reaction Initiation: While vigorously stirring the cooled base solution, add approximately half of the benzaldehyde-acetone mixture. A yellow precipitate should begin to form.[11]
- Completion of the Reaction: Continue stirring for about 15 minutes, then add the remaining benzaldehyde-acetone mixture. Stir vigorously for an additional 30 minutes, maintaining the temperature between 20-25°C.[10][11]
- Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.[1] Wash the crystals thoroughly with cold distilled water to remove any residual sodium hydroxide.[3][11]
- Purification by Recrystallization: For a purer product, recrystallize the crude **dibenzylideneacetone** from hot ethyl acetate. Use approximately 100 mL of ethyl acetate for every 40 g of crude product.[5][11] Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
- Drying: Collect the purified yellow crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[10] Allow the product to air dry to a constant weight.[5]



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Caption: General workflow for the synthesis and purification of **dibenzylideneacetone**.

## Physicochemical and Spectroscopic Characterization

The synthesized **dibenzylideneacetone** should be characterized to confirm its identity and purity.

Physicochemical Properties:

Property	Value	Source(s)
Appearance	Pale-yellow to yellow crystalline solid	[9]
Melting Point	110-111°C (trans,trans isomer)	[9]
Solubility	Insoluble in water; Soluble in ethanol, acetone, and chloroform	[9]

Spectroscopic Data:

- <sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum of trans,trans-**dibenzylideneacetone** is simplified due to the molecule's symmetry.[12] Key diagnostic features are two doublets in the vinylic region with a large coupling constant (~16-17 Hz), which confirms the trans,trans stereochemistry of the double bonds.[12]
- <sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum provides further confirmation of the structure, showing characteristic peaks for the carbonyl carbon, aromatic carbons, and vinylic carbons.[13]
- Infrared (IR) Spectroscopy:** The IR spectrum of **dibenzylideneacetone** exhibits a characteristic C=O stretching band. Due to the presence of different conformers (s-cis,cis and s-cis,trans), this band may appear as a triplet.[14]

## Applications in Research and Drug Development

**Dibenzylideneacetone** is more than a synthetic curiosity; it is a versatile molecule with significant applications.

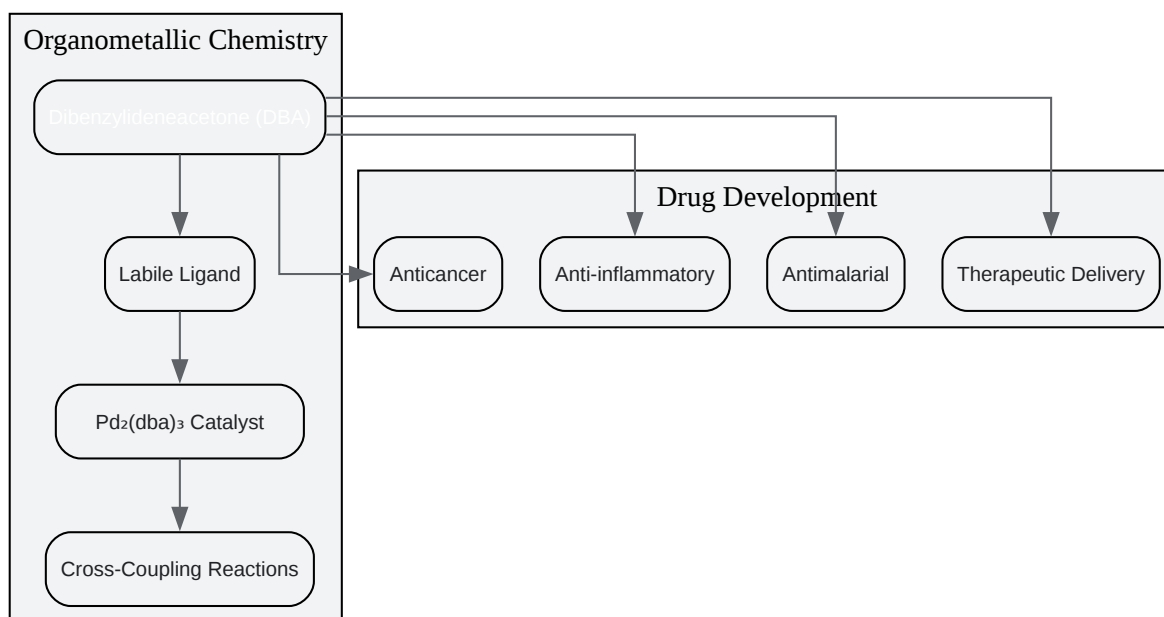
## Organometallic Chemistry

DBA is widely used as a labile ligand in organometallic chemistry, particularly in palladium(0) chemistry.<sup>[2][9]</sup> It is a component of the catalyst tris(**dibenzylideneacetone**)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ), which is a crucial reagent in a variety of palladium-catalyzed cross-coupling reactions.<sup>[9]</sup> The DBA ligands are easily displaced by stronger ligands like phosphines, making  $\text{Pd}_2(\text{dba})_3$  a useful entry point into palladium(0) chemistry.<sup>[2]</sup>

## Drug Development

The  $\alpha,\beta$ -unsaturated ketone core of **dibenzylideneacetone** and its derivatives is a pharmacologically active scaffold. This class of compounds, known as chalcones, exhibits a broad spectrum of biological activities.<sup>[1]</sup>

- **Anticancer Activity:** Benzylideneacetone derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting the proteasome.<sup>[1]</sup>
- **Anti-inflammatory and Antioxidant Properties:** These compounds have demonstrated anti-inflammatory and antioxidant effects, which are relevant to a wide range of diseases.<sup>[1][15]</sup>
- **Antimalarial Agents:** Functionalized **dibenzylideneacetones** have been synthesized and evaluated in silico as potential inhibitors of *Plasmodium falciparum* enzymes, showing promise as antimalarial agents.<sup>[16]</sup>
- **Therapeutic Delivery:** **Dibenzylideneacetone** has been encapsulated into microparticles for controlled release, highlighting its potential for therapeutic applications.<sup>[17]</sup>



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Caption: Key application areas of **dibenzylideneacetone**.

## Safety and Handling

**Dibenzylideneacetone** may cause eye, skin, and respiratory tract irritation.[4] The toxicological properties of this material have not been fully investigated.[4] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[4][7]

First Aid Measures:

- Eyes: Flush with plenty of water for at least 15 minutes.[4]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

- Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. [4]
- Inhalation: Move to fresh air immediately.[4]

In all cases of exposure, seek medical attention.[4]

## Conclusion

**Dibenzylideneacetone** is a compound of significant historical and contemporary importance in chemistry. Its straightforward synthesis, coupled with its rich chemical reactivity and biological activity, ensures its continued relevance in both fundamental research and the development of new technologies and therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for researchers and scientists working with this versatile molecule.

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